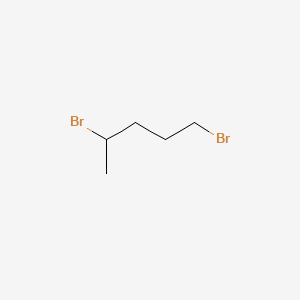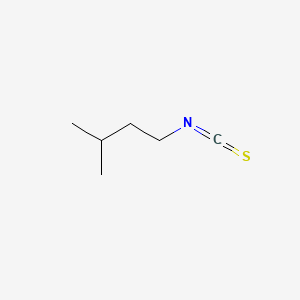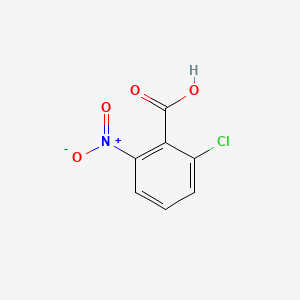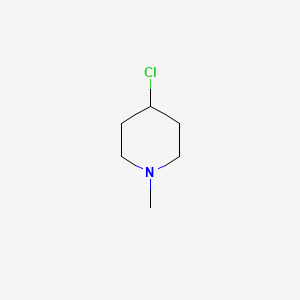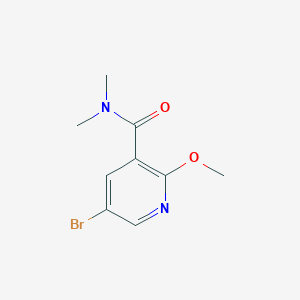
5-bromo-2-methoxy-N,N-dimethylnicotinamide
Vue d'ensemble
Description
5-Bromo-2-methoxy-N,N-dimethylnicotinamide, also known as 5-Bromo-2-methoxy-N,N-DMDMNA, is a type of nicotinamide derivative that has been studied for its potential to be used in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In We will also discuss the advantages and limitations of using this compound in lab experiments, as well as potential future directions for research.
Applications De Recherche Scientifique
Synthesis and Characterization
- The study by Pişkin, Canpolat, and Öztürk (2020) focused on synthesizing new zinc phthalocyanine with substituents including similar compounds to 5-bromo-2-methoxy-N,N-dimethylnicotinamide. This compound showed potential for Type II photosensitizers in cancer treatment, specifically in photodynamic therapy, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Biochemical Analysis and Potential Applications
- Hirokawa, Yoshida, and Kato (1998) synthesized derivatives of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide, including compounds structurally similar to 5-bromo-2-methoxy-N,N-dimethylnicotinamide. These compounds showed significant affinity for 5-HT3 and dopamine D2 receptors, indicating potential for therapeutic applications in neurological disorders (Hirokawa, Yoshida, & Kato, 1998).
Industrial and Synthetic Processes
- A practical industrial process scale-up for a compound structurally similar to 5-bromo-2-methoxy-N,N-dimethylnicotinamide, which is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy, was studied by Zhang et al. (2022). This study emphasizes the compound's significance in the pharmaceutical industry, particularly in the synthesis of diabetes medications (Zhang et al., 2022).
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)9(13)7-4-6(10)5-11-8(7)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRINRWJXUGNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N,N-dimethylnicotinamide | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

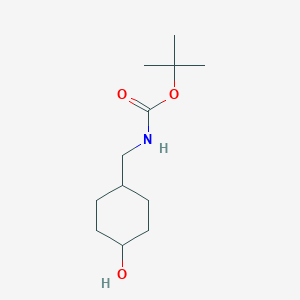
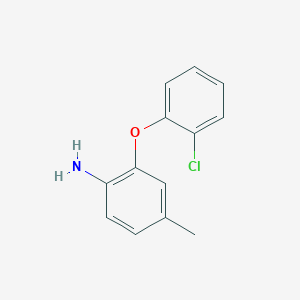




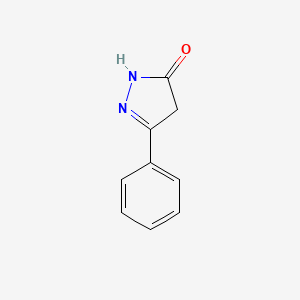

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)

